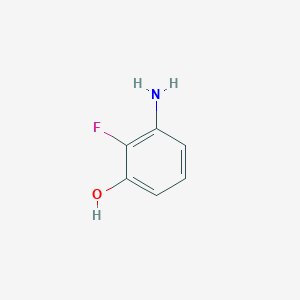

3-Amino-2-fluorophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHXAVXXARHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601093 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186326-66-8 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 3 Amino 2 Fluorophenol

Nomenclature and Structural Representation

IUPAC Name: 3-amino-2-fluorophenol nih.gov

CAS Number: 1186326-66-8 nih.gov

Molecular Formula: C₆H₆FNO nih.gov

Molecular Weight: 127.12 g/mol nih.gov

SMILES Code: Nc1cccc(F)c1O bldpharm.com

InChI Key: InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1186326-66-8 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| SMILES Code | Nc1cccc(F)c1O |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | synquestlabs.com |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| LogP | 1.71 | chemsrc.com |

| Polar Surface Area | 46.3 Ų | nih.gov |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While specific spectra for this exact isomer are not widely published, general characteristics can be inferred from related compounds.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton, with coupling patterns influenced by the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts affected by the attached functional groups.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for fluorinated compounds and would show a characteristic signal for the fluorine atom. nih.gov

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H, N-H, and C-F stretching vibrations, as well as aromatic C-H and C=C stretching. The position of the O-H stretching band can provide information about intramolecular hydrogen bonding. mdpi.com

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (127.12 g/mol ). nih.gov

Synthesis and Reactivity

The synthesis of specifically substituted phenols like this compound often requires multi-step strategies to achieve the desired regiochemistry.

Synthetic Methodologies

The synthesis of amino-fluorophenols can be challenging due to the directing effects of the substituents on the aromatic ring. Overcoming the ortho-para directing nature of the hydroxyl and amino groups to achieve meta-substitution is a key challenge. rsc.org Common strategies often involve:

Multi-step synthesis from fluorinated precursors: A common approach involves starting with a fluorinated phenol (B47542) or aniline (B41778) and introducing the other functional groups through a series of reactions such as nitration, reduction, and halogenation/dehalogenation.

Catalytic Hydrogenation: The reduction of a corresponding nitro-fluorophenol is a widely used method for preparing amino-substituted fluorophenols.

Enzymatic Synthesis: Biocatalytic methods using enzymes like tyrosine phenol-lyases are being explored for the synthesis of fluorinated amino acids and related compounds, offering potential for stereoselective synthesis. nih.gov

A specific patented method for producing 2-amino-3-fluorophenol (B155953) involves the hydrogenation of 2-nitro-3-fluorophenol. google.com While not identical, this highlights a common synthetic route for related isomers.

Chemical Reactivity and Functional Group Transformations

The reactivity of this compound is governed by its three functional groups: the hydroxyl, amino, and fluoro groups.

Oxidation: The amino group can be oxidized to a nitroso or nitro group.

Reduction: While the amino group is already in a reduced state, the aromatic ring can be hydrogenated under certain conditions.

Substitution: The fluorine atom can be displaced by other nucleophiles under specific conditions, though this is generally difficult due to the strength of the C-F bond. The aromatic ring can undergo electrophilic substitution, with the positions directed by the existing substituents.

Coupling Reactions: The amino and hydroxyl groups can participate in various coupling reactions to form larger molecules. For instance, palladium-catalyzed cross-coupling reactions are commonly used to form C-N and C-O bonds. beilstein-journals.org

Cyclization Reactions: The proximity of the functional groups in related isomers allows for the synthesis of heterocyclic compounds like benzoxazoles. While the meta-relationship in this compound makes direct intramolecular cyclization less favorable, it is a valuable precursor for building larger molecular frameworks through intermolecular reactions.

Research Applications and Significance

The unique structure of this compound makes it a valuable building block in several areas of chemical research.

Role as a Building Block in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex organic molecules. Its functional groups provide multiple points for modification, allowing chemists to construct a wide range of derivatives. The presence of the fluorine atom can be leveraged to introduce specific properties into the target molecules.

Intermediate in the Synthesis of Bioactive Molecules

A primary application of amino-substituted fluorophenols is in medicinal chemistry as intermediates for the synthesis of biologically active compounds. The fluorophenol motif is found in various drug candidates. For example, a related isomer, 4-amino-3-fluorophenol (B140874), is a key intermediate in the synthesis of the cancer drug regorafenib. researchgate.net The unique substitution pattern of this compound makes it a promising candidate for the development of novel pharmaceuticals.

Potential Applications in Materials Science

Substituted phenols are used in the creation of specialty polymers and other advanced materials. oregonstate.edu The incorporation of fluorine can enhance the thermal stability and chemical resistance of these materials. While specific applications of this compound in materials science are still emerging, its structure suggests potential for use in the development of high-performance polymers and functional dyes.

Advanced Strategies for Aromatic Nitration Precursors and Subsequent Reduction

A cornerstone of aminophenol synthesis is the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. This two-step sequence is highly versatile and widely employed for producing a range of aminophenol isomers. The regioselectivity of the initial nitration step is critical and is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For instance, in the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, the precursor 3-chloro-4-fluorophenol (B1581553) is nitrated under mild conditions using 15% nitric acid in acetic acid at 0 °C. mdpi.com Similarly, the synthesis of 2-chloro-4-fluoro-5-nitrophenol, a precursor for 5-amino-2-chloro-4-fluorophenol (B1329930), is achieved through the nitration of 2-chloro-4-fluorophenol. google.com

The subsequent reduction of the nitro group can be accomplished using a variety of reagents and catalytic systems. Catalytic hydrogenation is a common and efficient method. For example, 3-fluoro-4-nitrophenol (B151681) is reduced to 4-amino-3-fluorophenol in excellent yield using a 10% palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. chemicalbook.com This method is also used in the preparation of para-aminophenol from para-nitrophenol, where a nickel-metal catalyst is employed under hydrogen pressure. google.com Other effective reducing agents include metal salts like tin(II) chloride (SnCl₂) and iron powder in acidic or neutral conditions. The reduction of nitrophenols can be followed spectrophotometrically, as the characteristic absorbance peak of the nitrophenolate ion (around 400 nm) disappears and a new peak corresponding to the aminophenol (around 300 nm) emerges. mdpi.comekb.egnih.gov

| Reagent/System | Typical Conditions | Application Example | Reference |

| H₂ / Pd/C | Ethanol/THF, Room Temp, 1 atm H₂ | 3-Fluoro-4-nitrophenol → 4-Amino-3-fluorophenol | chemicalbook.com |

| H₂ / Ni-catalyst | Water/Ethanol, 70-85°C, 0.2-0.4 MPa H₂ | p-Nitrophenol → p-Aminophenol | google.com |

| SnCl₂·2H₂O | THF/Water, 80°C | Reduction of 3-fluoro-2-nitrophenol | |

| Iron (Fe) powder | Ammonium chloride, 20-25°C | Preparation of 4-amino-3-fluorophenol | tdcommons.org |

| NaBH₄ with catalyst | Aqueous solution, Room Temp | Reduction of 4-nitrophenol (B140041) to 4-aminophenol | nih.gov |

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Regioselective Direct Amination Protocols

Directly introducing an amino group onto a phenol ring presents a more atom-economical approach compared to the nitration-reduction sequence. Recent advancements have led to the development of metal-free direct amination methods. organic-chemistry.orgthieme-connect.comresearchgate.net One such strategy involves using accessible aminating reagents in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as DMSO. organic-chemistry.orgthieme-connect.com This approach is versatile, accommodating a wide range of phenols, including those with electron-donating or withdrawing groups, and can be used to synthesize primary arylamines as well as diarylamines. organic-chemistry.org

Another innovative protocol utilizes visible light to promote a transition-metal-free, cross-dehydrogenative coupling (CDC) between phenols and cyclic anilines. nih.gov This method, which uses K₂S₂O₈ as an oxidant, is notable for its high regioselectivity and mild reaction conditions at room temperature, avoiding the need for pre-functionalized starting materials. nih.gov For industrial applications, direct liquid-phase amination of phenol with ammonia (B1221849) to produce primary anilines has been achieved using a Pd/C catalyst, offering a selective and sustainable route. rsc.org An alternative strategy for preparing halogenated 4-aminophenols involves a diazo coupling reaction. In this multi-step process, an aniline derivative is first diazotized and then coupled with a phenol. The resulting azo compound is subsequently reduced to yield the target aminophenol. google.com This method was specifically applied to an improved synthesis of 4-amino-3-fluorophenol, where diazotized sulfanilic acid is coupled with 3-fluorophenol (B1196323), followed by reduction with iron powder. tdcommons.org

Synthetic Routes via Halogen-Directed Functionalization

The presence of one or more halogen atoms on a phenolic ring can be strategically exploited to direct the synthesis of specific aminophenol isomers. Halogens can act as directing groups for subsequent electrophilic substitution or can be displaced via nucleophilic aromatic substitution (SₙAr).

A notable example of halogen-directed synthesis is a route to 3-amino-4-fluorophenol (B1338284) starting from 4-fluorophenol. patsnap.com The process begins with the regioselective bromination at the 2-position of 4-fluorophenol. The hydroxyl group is then protected as an ester, followed by nitration at the 5-position. The final product is obtained through a sequence of reduction, hydrolysis, and dehalogenation. patsnap.com Similarly, the synthesis of 5-amino-2-chloro-4-fluorophenol involves the nitration of 2-chloro-4-fluorophenol, where the existing chloro and fluoro substituents direct the incoming nitro group. google.com

In other cases, a halogen atom can be displaced. The synthesis of 2-amino-5-fluorophenol, for instance, is achieved from 2,4-difluoroaniline. guidechem.com In this reaction, one of the fluorine atoms is displaced by a hydroxyl group through nucleophilic substitution using potassium hydroxide in water at elevated temperatures. guidechem.com This demonstrates how a di-halogenated precursor can be selectively functionalized to yield a fluorinated aminophenol.

Specific Synthetic Approaches to this compound and Positional Isomers

The synthesis of this compound, also known as 2-amino-3-fluorophenol, and its isomers requires precise control over the introduction and positioning of three different functional groups on the benzene (B151609) ring. This is often achieved through multi-step sequences that combine the general strategies outlined previously with specific techniques for fluorination and the use of temporary protecting groups to ensure correct regiochemical outcomes.

Development of Regioselective Fluorination Techniques for Phenolic Rings

Introducing a fluorine atom onto a phenolic ring with high regioselectivity is a significant challenge in synthetic chemistry. One established method to achieve this is through a Sandmeyer-type reaction, where an amino group is converted into a fluorine atom via a diazonium salt intermediate. This approach is used in the preparation of 3-fluorophenol from m-aminophenol, where the amino group is diazotized and subsequently displaced by fluoride (B91410) from anhydrous hydrofluoric acid. google.com A similar strategy can be applied to precursors of aminophenols.

Alternatively, syntheses can start from precursors that are already fluorinated. A key route to 2-amino-3-fluorophenol begins with 1,3-difluoro-2-nitrobenzene. In this pathway, one fluorine atom is selectively replaced by a methoxy (B1213986) group, which is later converted to the phenol, while the other fluorine remains in the desired position. This highlights a strategy where the fluorination pattern is set at the beginning of the synthetic sequence.

More advanced methods for the direct fluorination of phenols are also being developed. Reagents like PhenoFluor™ allow for the direct, one-step deoxyfluorination of phenols to aryl fluorides, offering high functional group tolerance and regiospecificity. sigmaaldrich.com Furthermore, I(I)/I(III) catalysis has enabled the para-selective dearomative fluorination of phenols, providing access to fluorinated cyclohexadienones which can be precursors to functionalized fluorophenols. nih.govrsc.org While not yet reported for the direct synthesis of this compound, these emerging techniques represent the forefront of regioselective phenol fluorination.

Orthogonal Protection and Deprotection Strategies for Amine and Hydroxyl Groups

In the multi-step synthesis of complex molecules like substituted aminophenols, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions and to direct subsequent functionalizations. Orthogonal protection, a strategy where different protecting groups can be removed under distinct conditions without affecting each other, is a powerful tool. wikipedia.orgthieme-connect.de

Several syntheses of fluorinated aminophenols rely heavily on such strategies. In a synthesis of 2-amino-3-fluorophenol, the hydroxyl group is masked as a methoxy ether. This protecting group is stable during the initial substitution reaction but can be selectively cleaved later using boron tribromide (BBr₃) to reveal the free phenol. In another example, the synthesis of 5-amino-2-chloro-4-fluorophenol utilizes an ethyl carbonate group to protect the phenol. google.com This group is introduced by reacting the phenol with ethyl chlorocarbonate and is later removed by base-catalyzed hydrolysis. google.com

The use of protecting groups is also critical in directing regioselectivity. A route to 3-amino-4-fluorophenol involves the esterification of the phenolic hydroxyl group. patsnap.com This ester directs the subsequent nitration to the desired position. After reduction of the nitro group, the ester is hydrolyzed to regenerate the phenol. patsnap.com The choice of protecting group and the sequence of introduction and removal are critical for the success of these complex syntheses. rsc.org

| Protecting Group (PG) | Functionality Protected | Introduction Conditions | Removal Conditions | Application Example | Reference |

| Methyl Ether (-OCH₃) | Phenol (-OH) | Williamson ether synthesis (e.g., MeI, base) | Boron tribromide (BBr₃) | Synthesis of 2-amino-3-fluorophenol precursor | |

| Ethyl Carbonate (-OCO₂Et) | Phenol (-OH) | Ethyl chlorocarbonate, base | Base hydrolysis (e.g., NaOH) | Synthesis of 5-amino-2-chloro-4-fluorophenol | google.com |

| Ester (e.g., -OAc) | Phenol (-OH) | Acyl chloride/anhydride, base | Base hydrolysis (e.g., NaOH) | Synthesis of 3-amino-4-fluorophenol | patsnap.com |

| Benzyl Ether (-OBn) | Phenol (-OH) | Benzyl halide, base | Catalytic Hydrogenolysis (H₂, Pd/C) | General phenol protection | wikipedia.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine (-NH₂) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Orthogonal protection strategy | wikipedia.orgthieme-connect.de |

Table 2: Examples of Orthogonal Protecting Groups in Fluorinated Aminophenol Synthesis

Multi-Component and Convergent Synthetic Architectures for this compound

The efficient construction of complex molecules like this compound benefits from advanced synthetic strategies such as multi-component reactions (MCRs) and convergent synthesis, which offer advantages over traditional linear syntheses in terms of step economy and yield.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single operation to form a product that contains portions of all starting materials rsc.orgnih.gov. This strategy is celebrated for its atom economy, reduction of waste, and simplification of purification processes rsc.org. For instance, l-proline (B1679175) has been used to catalyze the three-component Mannich-type reaction of an aldehyde, an amine, and an indole (B1671886) under solvent-free conditions, showcasing the power of MCRs in generating structural complexity efficiently rsc.org. While a direct MCR for this compound is not established, the principles could be applied hypothetically by designing a one-pot reaction involving a suitable phenol precursor, a fluorinating agent, and an aminating agent.

Table 1: Comparison of Synthetic Strategies This table provides a conceptual comparison of linear, convergent, and multi-component reaction strategies as they might apply to the synthesis of a substituted aminophenol.

| Strategy | Description | Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Linear Synthesis | Reactants are combined sequentially in a step-by-step manner. | Straightforward to design. | Lower overall yield, more purification steps, accumulation of waste sit.edu.cn. |

| Convergent Synthesis | Key fragments are synthesized independently and then combined. | Higher overall yield, flexibility, easier purification of intermediates sit.edu.cn. | Requires careful planning of fragment synthesis and robust coupling reactions. |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single step. | High atom and step economy, reduced waste, operational simplicity rsc.orgrsc.org. | Discovery of a suitable MCR that provides the desired regioselectivity can be difficult. |

Principles of Green Chemistry in the Synthesis of Fluorinated Aminophenols

The synthesis of fluorinated aminophenols is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the use of safer reagents, minimizing solvent use, and designing more efficient, atom-economical reactions nih.gov.

Exploration of Environmentally Benign Catalytic Systems and Reagents

A key aspect of green chemistry is replacing hazardous and corrosive catalysts with more environmentally friendly alternatives nih.gov. In syntheses relevant to aminophenols, such as the hydrogenation of a nitro group to an amine, traditional methods often rely on harsh conditions. Modern approaches utilize heterogeneous catalysts that are safer, more selective, and recyclable.

For example, the production of p-aminophenol from nitrobenzene (B124822) has been achieved using bifunctional catalysts like Pt-Pb/SiO2 or Pt-Rh/AC in greener solvent systems like pressurized CO2/H2O, eliminating the need for strong mineral acids researchgate.netresearchgate.net. Solid acid catalysts, such as zeolites (e.g., HZSM-5), can replace corrosive liquid acids, offering high selectivity and good recyclability for the one-pot synthesis of p-aminophenol researchgate.net. Furthermore, fluorinated phosphoric acid has been demonstrated as an effective and reusable catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes at room temperature, highlighting the potential for specialized, milder catalysts in related transformations tandfonline.com.

Table 2: Environmentally Benign Catalysts in Aminophenol-Related Synthesis This table compares traditional reagents with greener catalytic systems for reactions relevant to the synthesis of aminophenols.

| Reaction Type | Traditional Reagent/Catalyst | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Nitro Group Reduction | Fe/HCl, Sn/HCl | Pt/C, Pt-Rh/AC, Ni-silicides researchgate.netresearchgate.net | High activity and selectivity, recyclability, avoids stoichiometric metal waste. |

| Acid Catalysis | Sulfuric Acid, Hydrofluoric Acid | Zeolites (HZSM-5), Fluorinated Phosphoric Acid researchgate.nettandfonline.com | Heterogeneous, reusable, non-corrosive, reduces saline waste. |

| Reaction Medium | Volatile Organic Solvents (VOCs) | Pressurized CO2/H2O, Water researchgate.netresearchgate.net | Non-toxic, non-flammable, environmentally benign. |

Design of Solvent-Minimized and Atom-Economical Processes

Green synthesis emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product (atom economy) and minimize or eliminate the use of solvents nih.govresearchgate.net.

Atom-economical reactions , such as addition reactions, are inherently greener as they incorporate all reactant atoms into the product, generating little to no waste. The chemoselective vinylation of aminophenols with acetylene (B1199291) is an example of an atom-economical addition process researchgate.net.

Solvent-minimized or solvent-free conditions represent a significant advance in green chemistry. Reactions can be carried out in "dry media," sometimes with the aid of microwave or ultrasonic irradiation to accelerate reaction times nih.govacs.org. L-proline catalyzed three-component reactions have been successfully performed under solvent-free conditions at room temperature rsc.org. When solvents are necessary, greener alternatives such as water, supercritical CO2, and polyethylene (B3416737) glycol (PEG) are preferred over traditional chlorinated or aromatic solvents nih.govacs.org. For instance, the catalytic transfer hydrogenation of nitrobenzene to p-aminophenol has been effectively carried out in water researchgate.net.

Biocatalytic Approaches for the Derivatization of Phenol Analogues

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity under mild, aqueous conditions nih.gov. This approach is highly valuable for the synthesis of complex molecules like fluorinated aminophenols.

Enzymes such as Tyrosine Phenol Lyase (TPL) and engineered variants of Tryptophan Synthase (TrpB) are particularly noteworthy. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze the formation of a C-C bond between a phenol nucleus and an amino acid side chain nih.govnih.gov. Wild-type TPL exhibits activity with various fluorophenols, synthesizing the corresponding fluorinated tyrosine analogues from the phenol, pyruvate, and ammonia nih.gov. Directed evolution has further expanded the substrate scope of these enzymes, allowing them to accept a wider range of substituted phenols nih.gov.

Another strategy involves multi-enzyme cascades. For example, a monooxygenase like P450 BM3 can first hydroxylate a monosubstituted benzene to produce a phenol derivative, which is then used in situ by TPL to generate an L-tyrosine derivative in a one-pot reaction researchgate.net. This biocatalytic route provides access to valuable chiral amino acids from simple aromatic hydrocarbons. While these methods produce fluorinated tyrosine derivatives rather than this compound directly, they establish a powerful precedent for the enzymatic functionalization of fluorinated phenol rings.

Table 3: Biocatalytic Derivatization of Phenol Analogues This table summarizes key enzymes and their applications in the synthesis of derivatives from phenol analogues.

| Enzyme | Substrate(s) | Product Type | Key Features & Relevance |

|---|---|---|---|

| Tyrosine Phenol Lyase (TPL) | Phenol analogues (incl. fluorophenols), Pyruvate, Ammonia | L-Tyrosine analogues nih.govresearchgate.net | Catalyzes C-C bond formation; wild-type accepts fluorinated substrates. |

| Tryptophan Synthase (TrpB) Variants | Phenol analogues, Serine | L-Tyrosine analogues nih.govcaltech.edu | Engineered variants show high activity for non-native phenol substrates. |

| Monooxygenase P450 BM3 | Substituted benzenes | Phenols researchgate.net | Can be used in a cascade to generate phenol substrates from hydrocarbons for other enzymes. |

| Tyrosinase | Phenols (e.g., Tyrosol) | Catechols (e.g., Hydroxytyrosol) google.com | Performs regioselective hydroxylation of phenols. |

Derivatization and Advanced Structural Modification of 3 Amino 2 Fluorophenol

Design and Synthesis of Chemically Modified Analogues

The unique arrangement of an amino group, a hydroxyl group, and a fluorine atom on the aromatic ring of 3-Amino-2-fluorophenol makes it a valuable starting material for creating a wide array of modified analogues.

N-Functionalization Strategies: Alkylation, Acylation, and Arylation

The amino group serves as a primary point for chemical modification.

Alkylation: Introducing alkyl groups onto the nitrogen atom can be accomplished through reactions with alkyl halides. acs.orgchemrxiv.org These reactions are often facilitated by a base to neutralize the resulting acid. The extent of alkylation can typically be managed by controlling the reactant ratios.

Acylation: The formation of amides via acylation of the amino group is a common transformation. acs.org This is readily achieved by reacting this compound with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base.

Arylation: The synthesis of N-aryl derivatives can be achieved using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which facilitates the formation of a carbon-nitrogen bond between the amino group and an aryl halide. acs.org

| Functionalization Strategy | Typical Reagents | Resulting Functional Group |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| Acylation | Acyl Chlorides, Anhydrides | Amide |

| Arylation | Aryl Halides, Transition Metal Catalyst | N-Aryl Amine |

O-Functionalization Strategies: Ether and Ester Formation

The hydroxyl group offers another avenue for creating diverse molecular structures.

Ether Formation: The synthesis of ethers from this compound can be performed using the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an alkyl halide.

Ester Formation: The phenolic hydroxyl group can be converted to an ester by reacting it with a carboxylic acid or its more reactive derivatives like acyl chlorides or anhydrides. nih.gov When a carboxylic acid is used, a dehydrating agent is often necessary to promote the reaction.

| Functionalization Strategy | Typical Reagents | Resulting Functional Group |

| Etherification | Alkyl Halides, Base | Ether |

| Esterification | Carboxylic Acids, Acyl Chlorides | Ester |

Electrophilic Aromatic Substitution for Further Ring Functionalization

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the existing substituents influence the position of the incoming electrophile. researchgate.netcymitquimica.com Both the amino and hydroxyl groups are activating and direct new substituents to the ortho and para positions, while the fluorine atom is deactivating but also an ortho-, para-director. byjus.com The interplay of these electronic effects determines the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. byjus.comsmolecule.comresearchgate.net

Integration of this compound into Complex Molecular Architectures

The reactivity of this compound allows for its incorporation into more elaborate molecular structures, including the formation of heterocyclic rings.

Formation of Schiff Bases and Imine Derivatives

The amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, which contain an imine functional group. nih.govfrontiersin.orgnih.gov This condensation reaction is typically catalyzed by an acid and proceeds through the formation of a carbinolamine intermediate that subsequently loses water. iljs.org.ngrsc.org The resulting Schiff bases can be stable final products or serve as versatile intermediates for further synthetic transformations.

| Reactant | Product Type | Key Reaction Feature |

| Aldehyde or Ketone | Schiff Base (Imine) | Condensation with loss of water |

Annulation Reactions for Heterocyclic Ring Formation (e.g., Benzoxazole (B165842) Derivatives)

The ortho-positioning of the amino and hydroxyl groups in this compound makes it an excellent precursor for synthesizing benzoxazole derivatives through annulation reactions. organic-chemistry.orgresearchgate.netossila.com This cyclization can be achieved by reacting this compound with various reagents, such as carboxylic acids or their derivatives. nih.govnih.gov The process often begins with the formation of an amide or ester, which then undergoes an intramolecular cyclization and dehydration to yield the benzoxazole ring system. The presence of the fluorine atom at the 2-position of the starting material results in the formation of a 4-fluorobenzoxazole (B12292151) derivative.

| Reagent Type | Resulting Heterocycle | Key Reaction Type |

| Carboxylic Acid or derivative | 4-Fluorobenzoxazole | Intramolecular Cyclization/Dehydration |

Scaffold Elaboration through Cross-Coupling Reactions

The strategic functionalization of the this compound scaffold is pivotal for the synthesis of complex molecules with potential applications in medicinal chemistry and material science. Cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This section delves into the application of various palladium-catalyzed cross-coupling reactions for the elaboration of the this compound core, enabling the introduction of a wide range of substituents and the construction of diverse molecular architectures.

The presence of multiple reactive sites on the this compound ring—the amino group, the hydroxyl group, and the aromatic ring itself (which can be halogenated)—offers numerous possibilities for derivatization through cross-coupling methodologies. Key among these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, each providing a distinct avenue for structural diversification.

The Suzuki-Miyaura coupling reaction stands out as a highly effective method for creating C-C bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst. mdpi.comresearchgate.net For this compound, this typically involves prior halogenation of the aromatic ring, most commonly at the positions ortho or para to the activating hydroxyl and amino groups. For instance, a bromo- or iodo-substituted this compound can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic or heteroaromatic moieties. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as dehalogenation. researchgate.net Research has shown that catalysts like Pd(PPh₃)₄ in combination with an aqueous base such as Na₂CO₃ or K₂CO₃ are often effective for these transformations. mdpi.comresearchgate.net The resulting biaryl structures are prevalent in many biologically active compounds.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate. libretexts.orgresearchgate.net This reaction allows for the direct arylation of the amino group of this compound or, more commonly, the coupling of a halogenated this compound derivative with a primary or secondary amine. acs.org The versatility of the Buchwald-Hartwig amination permits the introduction of a wide array of nitrogen-containing functional groups, from simple alkylamines to complex heterocyclic amines. acs.org The success of this reaction is highly dependent on the choice of the palladium catalyst and, critically, the supporting phosphine (B1218219) ligand. rsc.org Ligands such as Xantphos have been shown to be effective in promoting the coupling of amines with aryl halides. beilstein-journals.org The judicious selection of the base, such as cesium carbonate (Cs₂CO₃), is also a key parameter for optimizing the reaction conditions. beilstein-journals.org

The Sonogashira coupling provides a reliable route to the synthesis of arylalkynes through the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction, co-catalyzed by palladium and copper(I), enables the introduction of an alkynyl group onto a halogenated this compound scaffold. scirp.org The resulting alkynyl-substituted phenols are valuable intermediates that can be further elaborated into more complex structures, including various heterocyclic systems. acs.org Typical conditions for the Sonogashira coupling involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base in a suitable solvent. The reaction is generally robust and tolerates a wide range of functional groups.

The strategic combination of these cross-coupling reactions allows for a stepwise and controlled elaboration of the this compound core. For example, a halogenated derivative can first undergo a Suzuki-Miyaura or Sonogashira coupling to introduce a carbon-based substituent, followed by a Buchwald-Hartwig amination to modify the amino group. This sequential approach enables the construction of highly functionalized and structurally diverse molecules from a common starting material.

The data presented in the following table summarizes typical conditions and outcomes for these key cross-coupling reactions as applied to derivatives of this compound and related structures, based on established methodologies in organic synthesis.

Table 1: Representative Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Type | Reactants | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Phenol (B47542) + Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl Phenol | mdpi.comresearchgate.net |

| Buchwald-Hartwig | Halogenated Phenol + Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Aryl Amine | beilstein-journals.org |

| Sonogashira | Halogenated Phenol + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine Base | DMF | Arylalkyne | scirp.org |

Structure Activity Relationship Sar Studies Centered on 3 Amino 2 Fluorophenol Derivatives

Methodological Frameworks for SAR Elucidation

Understanding the SAR of 3-Amino-2-fluorophenol derivatives requires a multi-faceted approach, combining rational synthesis with advanced computational and screening techniques.

The rational design of chemical libraries is a cornerstone of targeted drug discovery. This approach involves the strategic synthesis of a series of related compounds to systematically probe the effects of structural modifications on biological activity. For instance, the synthesis of novel thiazole (B1198619) and thiadiazole carboxamides as potential c-Met kinase inhibitors has utilized 4-amino-2-fluorophenol (B116865) as a key intermediate, highlighting its utility as a building block in creating focused libraries. tandfonline.com Similarly, a rational approach was employed to synthesize a new series of 1H-1,2,4-triazol-3-yl benzenesulfonamide (B165840) derivatives as potential antimalarial prototypes. mdpi.com This process often begins with a known active compound or a hypothesized pharmacophore, followed by the synthesis of analogues to optimize activity. mdpi.com For example, in the development of fluorogenic dyes, a synthetic route starting from 3-bromo-4-fluorophenol (B1273239) was devised to create derivatives for super-resolution imaging, demonstrating how rational synthesis can overcome challenges like the instability of certain intermediates. acs.org

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. jst.go.jp These models use molecular descriptors—physicochemical, electronic, and steric properties—to predict the activity of novel compounds, thereby guiding the design of more potent molecules. nih.gov For phenol (B47542) compounds, QSAR studies have shown that toxicity is often correlated with hydrophobicity (log P) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO). jst.go.jpresearchgate.net In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional properties of molecules, such as electrostatic and hydrogen-bond donor fields, are mapped to explain and predict activity. analchemres.org Such models are crucial for understanding the SAR of diverse compound sets, including flavonoids and pyrrolopyrimidine derivatives, and for prioritizing the synthesis of the most promising candidates. nih.govanalchemres.org The reliability of these predictive models is assessed through rigorous validation techniques. mdpi.com

Interactive Table: Sample QSAR Descriptors for Phenol Derivatives

| Compound | Toxicity (IGC50) | log P | E_LUMO | Reference |

|---|---|---|---|---|

| 1-fluorophenol | 53.880 | 1.460 | -0.431 | researchgate.net |

| 2-fluorophenol (B130384) | 57.560 | 1.680 | 0.248 | researchgate.net |

| 3-fluorophenol (B1196323) | Not specified | Not specified | Not specified | researchgate.net |

| 2,6-difluorophenol | 60.840 | 1.900 | 0.396 | researchgate.net |

Fragment-based ligand design (FBLD) has emerged as a powerful strategy in drug discovery. acs.org It begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for optimization into more potent, lead-like molecules. acs.org Techniques such as ¹⁹F NMR spectroscopy are particularly valuable for screening libraries of fluorinated fragments due to the high sensitivity and wide chemical shift range of the fluorine nucleus, which allows for the rapid detection of binding events. researchgate.netbeilstein-journals.org A scaffold like this compound could theoretically be used as a fragment, with subsequent optimization efforts focusing on growing the molecule to achieve higher affinity and selectivity by exploring interactions in adjacent binding pockets. oup.com

Influence of Fluorine Position and Substitution Patterns on Biological Activity

The position of the fluorine atom on the aromatic ring is a critical determinant of a molecule's biological and physicochemical properties. Fluorine's high electronegativity and small size allow it to modulate a compound's pKa, lipophilicity, metabolic stability, and binding interactions without significantly increasing its steric bulk. nih.gov

In a study of pyridine (B92270) Schiff bases derived from fluorinated phenols, the number and position of fluorine substituents were shown to be critical for antifungal activity. A derivative with two fluorine atoms on the phenolic ring, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, exhibited clear antifungal effects, whereas the corresponding mono-fluorinated derivative, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol, did not. nih.govfrontiersin.orgfrontiersin.org This demonstrates that the substitution pattern on the phenolic ring can directly modulate biological properties. nih.govfrontiersin.org

Similarly, in studies of fluorinated amino acids for use in protein NMR, the position of fluorine on the tyrosine ring (2-fluorotyrosine vs. 3-fluorotyrosine) was found to influence the amino acid's chemical shift responsiveness and its ability to report on allosteric protein interactions. nsf.gov The strategic placement of fluorine can also enhance the membrane permeability of drug candidates. nih.gov

Interactive Table: Comparison of Fluorinated Pyridine Schiff Base Derivatives

| Compound Name | Fluorine Substitution | Antifungal Activity | Reference |

|---|---|---|---|

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Positions 4 and 6 | Active | nih.govfrontiersin.org |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Position 6 | Inactive | nih.govfrontiersin.org |

Contribution of Amino and Hydroxyl Groups to Receptor Recognition and Ligand Binding

The amino (-NH₂) and hydroxyl (-OH) groups are key functional groups that frequently participate in the critical interactions between a ligand and its biological target. These groups can act as both hydrogen bond donors and acceptors, enabling them to form strong, directional interactions with amino acid residues in a receptor's binding pocket.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a specific biological target. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and to understand the factors that govern the equilibrium between them. For molecules like this compound, intramolecular interactions, particularly hydrogen bonds, play a significant role in determining conformational preference.

Theoretical calculations on monofluorophenols indicate the existence of multiple conformers, with their relative stability influenced by the solvent environment. researchgate.net For 2-fluorophenol, an intramolecular hydrogen bond between the fluorine and the hydroxyl hydrogen can stabilize one conformer over another, though this interaction is sensitive to the polarity of the solvent. researchgate.netd-nb.info In aminofluorobenzoic acids, a similar interplay of intramolecular hydrogen bonds involving the F, OH, and NH₂ groups, alongside steric and repulsive forces, dictates the preferred orientation of the functional groups. acs.org Identifying the specific conformation that is recognized by a biological receptor—the bioactive conformation—is a key goal of drug design, as it allows for the creation of more rigid analogues that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Mechanistic Investigations of Biological Activities of 3 Amino 2 Fluorophenol and Its Analogues

Molecular Interactions with Biological Target Systems

The biological effects of small molecules like 3-Amino-2-fluorophenol are fundamentally rooted in their direct physical interactions with macromolecular targets within the cell. These interactions, which can range from enzyme inhibition to receptor binding, are the initial events that trigger downstream cellular responses. The unique structural arrangement of the amino, hydroxyl, and fluorine substituents on the phenol (B47542) ring of this compound governs its potential for such interactions.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., Cytochrome P450 Enzymes, Kinases)

While specific enzyme kinetic studies for this compound are not extensively documented in publicly available literature, the broader class of aminophenols has been investigated for their effects on various enzyme systems. Analogues of this compound, particularly those with similar structural motifs, have been shown to interact with key enzyme families like Cytochrome P450 (CYP450) and various kinases.

For instance, substituted aminophenols have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The structural analogue 4-amino-2-fluorophenol (B116865) has been identified as a metabolite of fluoroaniline, and its potential for biotransformation by CYP450 enzymes has been a subject of study. The metabolism of such compounds can lead to the formation of reactive intermediates that may interact with and inhibit these enzymes.

Furthermore, the aminophenol scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The fluorine atom, with its high electronegativity, can modulate the electronic properties of the molecule, potentially enhancing binding affinity or altering the metabolic stability of the compound. While direct inhibitory data for this compound on specific kinases is sparse, its structural similarity to known kinase-inhibiting scaffolds suggests a potential for such activity.

| Analogue Compound | Enzyme Target | Observed Interaction |

| 4-Amino-2-fluorophenol | Cytochrome P450 | Potential for metabolic activation and enzyme interaction |

| Substituted Aminophenols | Kinases | Scaffold for inhibitors, potential for hinge region binding |

Receptor Binding Assays and Ligand-Target Engagement Profiling

Receptor binding assays are crucial for identifying the specific protein targets of a compound and quantifying its binding affinity. For this compound, while comprehensive ligand-target engagement profiling is not widely reported, studies on its analogues provide insights into potential receptor interactions.

The aminophenol structure is a known pharmacophore for various receptors. For example, derivatives of aminophenol have been investigated for their activity at neurotransmitter receptors. The hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions within receptor binding pockets. The fluorine substitution in this compound can influence its lipophilicity and membrane permeability, which are critical factors for reaching intracellular or transmembrane receptor targets.

In the context of its analogues, certain substituted aminophenols have been evaluated for their affinity to receptors involved in pain and inflammation. The precise positioning of the functional groups on the aromatic ring is critical for determining the binding selectivity and potency.

| Compound Class | Receptor Class | Potential Interaction Mechanism |

| Aminophenol Derivatives | Neurotransmitter Receptors | Hydrogen bonding and electrostatic interactions |

| Substituted Aminophenols | Receptors in Pain/Inflammation Pathways | Structure-dependent binding affinity and selectivity |

Investigations into Nucleic Acid Interactions

The potential for small molecules to interact with DNA and RNA is an important area of mechanistic investigation, as such interactions can lead to genotoxic effects or novel therapeutic applications. For this compound, direct studies on its interaction with nucleic acids are limited.

However, the metabolism of aminophenols can sometimes generate reactive species, such as quinoneimines, which are capable of forming covalent adducts with nucleophilic sites on nucleic acids and proteins. The fluorine atom in this compound may modulate the stability and reactivity of such potential metabolites. Further research would be necessary to determine if this compound or its metabolites can intercalate into the DNA helix, bind to the grooves, or cause oxidative damage to nucleic acids under physiological conditions.

Elucidation of Cellular and Subcellular Pathway Modulation

Beyond direct molecular target interactions, understanding how a compound affects the complex network of cellular pathways is essential. This involves examining its influence on signal transduction cascades and the resulting changes in gene and protein expression.

Analysis of Signal Transduction Cascades

Given the potential for this compound analogues to interact with kinases and receptors, it is plausible that this compound could modulate various signal transduction pathways. Kinases are central components of signaling cascades that regulate cell proliferation, differentiation, and survival. Inhibition of a specific kinase by this compound could lead to the downregulation of its corresponding pathway.

For example, if this compound were to inhibit a kinase in the mitogen-activated protein kinase (MAPK) pathway, it could potentially affect cellular responses to stress, growth factors, and cytokines. Similarly, interaction with receptors that initiate signaling cascades, such as G-protein coupled receptors (GPCRs), could lead to a wide range of cellular effects. The specific pathways modulated would be entirely dependent on the specific kinases or receptors that this compound binds to with sufficient affinity.

Gene Expression Profiling and Proteomic Investigations

Gene expression profiling and proteomics provide a global view of the cellular response to a compound. Such studies on cells treated with this compound would reveal which genes are up- or down-regulated and how the protein landscape of the cell is altered.

Cellular Oxidative Stress Response and Antioxidant System Modulation

Currently, there are no available scientific studies that specifically investigate the impact of this compound on cellular oxidative stress responses or its ability to modulate antioxidant systems. Searches of scientific databases and literature repositories did not yield any research detailing the effects of this compound on key markers of oxidative stress, such as the production of reactive oxygen species (ROS), or on the activity of primary antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Consequently, no data exists to populate a table on this subject.

Utilization of Advanced Biological Models for Mechanistic Insight

Zebrafish and Other In Vivo Models for Phenotypic and Pathway Analysis

Similarly, there is no evidence of this compound being studied in zebrafish or any other in vivo models for phenotypic screening or pathway analysis. Such studies are crucial for understanding the physiological effects of a compound in a whole-organism context and for identifying potential toxicological or therapeutic outcomes. The absence of this research indicates that the biological effects of this compound at the organismal level remain unexplored.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Novel Therapeutic Agents Utilizing 3-Amino-2-fluorophenol as a Core Scaffold

The unique arrangement of amino, hydroxyl, and fluorine groups on the phenyl ring of this compound provides a versatile platform for creating complex molecules with specific biological activities. Researchers are leveraging this scaffold to design new drugs targeting a range of diseases.

The development of targeted cancer therapies is a primary focus of modern medicinal chemistry. Fluorinated aminophenols have emerged as crucial components in the design of inhibitors for key oncogenic proteins like KRas G12C and c-Met kinase.

The KRas protein is a central signaling molecule, and mutations in its gene are common in many cancers. nih.gov The KRas G12C mutation, where glycine (B1666218) is replaced by cysteine at position 12, is present in a significant percentage of non-small cell lung cancers, colorectal adenocarcinomas, and pancreatic adenocarcinomas. nih.gov This mutant has been a challenging target, but the discovery of a cryptic pocket has enabled the design of covalent inhibitors. nih.govresearchgate.net Sotorasib, the first approved KRas G12C inhibitor, features a fluorophenol moiety. rhhz.net Structure-activity relationship (SAR) studies have shown that incorporating a fluorophenol group can enhance potency by forming a hydrogen bond with the Arg68 residue of the protein. rhhz.net

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion. lookchem.com Overexpression of the HGF/c-Met signaling pathway is linked to oncogenesis and metastasis in various cancers, making it a desirable therapeutic target. lookchem.com Several c-Met kinase inhibitors have been developed using fluorinated aminophenol scaffolds. For instance, 4-amino-2-fluorophenol (B116865) has been utilized as an intermediate in the synthesis of novel fused pyridine (B92270) derivatives and other compounds designed to inhibit c-Met tyrosine kinase. google.comtandfonline.com The fluorine atom in these structures is often critical for achieving high inhibitory activity. lookchem.com

| Therapeutic Target | Significance in Cancer | Role of Fluorinated Aminophenol Scaffold | Example Compound/Derivative Class |

|---|---|---|---|

| KRas G12C | A prevalent oncogenic mutation in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. nih.gov | The fluorophenol moiety can form hydrogen bonds with key residues (e.g., Arg68), enhancing inhibitor potency. rhhz.net | Sotorasib rhhz.net |

| c-Met kinase | Overexpression is associated with tumor growth, metastasis, and poor prognosis in cancers like gastric, thyroid, and lung cancer. lookchem.com | Serves as a core intermediate for inhibitors; fluorine substitution enhances inhibitory activity. lookchem.comgoogle.comtandfonline.com | Fused pyridine derivatives, N-phenylpyrimidin-2-amine derivatives lookchem.comgoogle.com |

Research has indicated that isomers of this compound are valuable intermediates in the synthesis of drugs with anti-inflammatory and pain-relieving properties. Specifically, 4-Amino-3-fluorophenol (B140874) is utilized in the development of novel analgesic and anti-inflammatory agents, where its structure contributes to enhancing the efficacy and safety profiles of the drug candidates. nbinno.comchemimpex.com Similarly, 4-Amino-2-fluorophenol is also employed in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The anti-inflammatory potential of these compounds may be linked to their ability to inhibit processes like prostaglandin (B15479496) synthesis. biosynth.com

Malaria remains a major global health issue, exacerbated by the rise of drug-resistant strains of the Plasmodium falciparum parasite. nih.gov Amodiaquine (ADQ), a 4-aminoquinoline (B48711) antimalarial, is a key drug in combination therapies. However, its use can be limited by side effects stemming from its metabolism into reactive quinone imine species. jst.go.jp

To develop more potent and less toxic antimalarials, researchers have synthesized analogues of amodiaquine. One strategy involves modifying the aminophenol portion of the molecule. In this context, 4-amino-2-fluorophenol has been used as a key building block. jst.go.jp It is reacted with 4,7-dichloroquinoline (B193633) to create new analogues. jst.go.jp The introduction of a fluorine atom can alter the electronic properties and metabolic stability of the compound, potentially leading to improved activity against resistant parasite strains and a better safety profile. jst.go.jp The design of such analogues often focuses on retaining an intramolecular hydrogen-bonding motif, which has been found to be important for activity against multidrug-resistant P. falciparum. nih.gov

The introduction of fluorine into molecules is a well-established strategy in the development of drugs targeting the central nervous system (CNS). Fluorine can improve properties such as metabolic stability and blood-brain barrier penetration. While specific research focusing exclusively on this compound for the development of neuroactive compounds is not extensively documented in the search results, its structural motifs are relevant. The general class of psycho-stimulants, neuroactive compounds, analgesics, and anti-inflammatory drugs are considered emerging chemical pollutants, indicating their widespread use and environmental presence. wrc.org.za The inherent properties of the fluorinated aminophenol scaffold make it a plausible candidate for exploration in the synthesis of novel CNS-active agents.

Role as a Key Pharmaceutical Intermediate in Drug Synthesis and Process Optimization

Fluorinated aminophenols are highly valued as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility stems from the versatile reactivity of the amino and hydroxyl groups, combined with the metabolic stability conferred by the fluorine atom.

Prodrug Design and Advanced Drug Delivery System Research

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve a drug's pharmacokinetic properties or to target its delivery to specific tissues. The functional groups of this compound make it an excellent candidate for prodrug design.

The hydroxyl group can be masked with a promoiety that is cleaved by specific enzymes at the target site. A notable example of this strategy is the development of glucuronide prodrugs. au.dk In this approach, a drug is linked to a glucuronic acid moiety, often via an extended scaffold. The resulting prodrug is activated by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment and the colon. This allows for localized release of the active drug, minimizing systemic toxicity. au.dkwjgnet.com The phenolic hydroxyl group of this compound is well-suited for this type of glucuronidation.

Theoretical and Computational Chemistry Studies on 3 Amino 2 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of 3-Amino-2-fluorophenol.

Density Functional Theory (DFT) Investigations of Electronic Properties and Frontier Orbitals

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict various molecular properties, such as electron density, dipole moment, and the energies of frontier molecular orbitals. For this compound, DFT calculations are crucial for understanding its chemical behavior.

The electronic properties of a molecule are key to its reactivity. The distribution of electron density, for instance, can indicate which parts of the molecule are electron-rich and which are electron-poor, thus predicting sites for electrophilic and nucleophilic attack.

A critical aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. rsc.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. rsc.org

While specific DFT data for this compound is not abundant in the literature, studies on related fluorinated phenol (B47542) derivatives provide insight into the expected electronic properties. For example, DFT calculations on Schiff bases derived from fluorophenols have been used to determine their HOMO-LUMO energy gaps, which are instrumental in correlating structure with biological activity. frontiersin.org

Table 1: Illustrative Frontier Orbital Energies for a Related Fluorinated Schiff Base

| Compound | EHOMO (eV) | ELUMO (eV) | EHOMO-LUMO Gap (eV) |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | - | - | 3.87 |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | - | - | 3.89 |

This data is for illustrative purposes and represents Schiff bases derived from fluorophenols, not this compound itself. frontiersin.org

Prediction of Molecular Geometry and Conformational Preferences

Theoretical calculations are highly effective in predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, several conformations are possible due to the rotation around the C-O bond of the hydroxyl group and the C-N bond of the amino group.

Computational studies on related molecules, such as meta-fluorophenol, have shown that the molecule can exist in different stable conformations, often referred to as cis and trans, depending on the orientation of the O-H group relative to the fluorine atom. mdpi.com These conformers can have different energies and dipole moments, which influences their relative populations at equilibrium. mdpi.com In the case of this compound, the presence of both hydroxyl and amino groups introduces additional rotational freedom, leading to a more complex conformational landscape. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the fluorine atom, can also play a significant role in determining the most stable conformer. Studies on 2-fluorophenol (B130384) have investigated the presence of weak intramolecular F···H hydrogen bonds. acs.org

The prediction of the most stable conformer(s) is essential, as the geometry of the molecule can significantly affect its physical properties and biological activity.

Table 2: Predicted Geometrical Parameters for a Related Dichlorofluorophenol

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O | 1.36 |

| O-H | 0.96 |

| C-F | 1.34 |

| C-Cl | 1.74 |

| C-C-C (aromatic) | 117° - 122° |

This data is for 2,6-dichloro-4-fluoro phenol and is provided as an example of typical bond lengths and angles that can be calculated. semanticscholar.org Bond lengths and angles for this compound would differ due to the presence of the amino group and the different substitution pattern.

Simulation and Interpretation of Spectroscopic Signatures

Computational chemistry can simulate various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. These simulations are invaluable for interpreting experimental spectra and assigning specific spectral features to particular molecular vibrations or electronic transitions.

For this compound, theoretical calculations of its vibrational frequencies can help in the analysis of its experimental IR and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the O-H, N-H, and C-F bonds, or the bending of the aromatic ring. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands can be achieved. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This can help in understanding the electronic transitions that give rise to the observed absorption bands. Studies on fluorophenols have shown that the position of the fluorine atom can shift the absorption bands to longer or shorter wavelengths. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are typically performed on static molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule.

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). sigmaaldrich.com This method is widely used in drug discovery to screen for potential drug candidates.

If this compound were to be investigated as a potential ligand for a particular protein target, molecular docking could be used to predict its binding mode within the protein's active site. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.

Following docking, the binding energy of the ligand-protein complex can be calculated using more rigorous methods. These calculations provide an estimate of the strength of the interaction between the ligand and the protein. The binding energy is influenced by various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Exploration of Conformational Landscapes and Tautomerism

MD simulations can be used to explore the conformational landscape of a molecule by simulating its dynamic movements. drugdesign.org This can reveal the different stable and metastable conformations that the molecule can adopt and the energy barriers between them. For this compound, this would involve studying the rotations around the C-O and C-N bonds, as well as any puckering of the aromatic ring.

Furthermore, computational methods can be employed to investigate the possibility of tautomerism in this compound. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, potential tautomers could include the keto-enol and imine-enamine forms. Quantum chemical calculations can be used to determine the relative energies of these different tautomers, thereby predicting which form is most likely to be present at equilibrium. researchgate.netscience.gov The stability of different tautomers can be significantly influenced by the surrounding environment, such as the solvent. researchgate.net

Development of Chemoinformatics Tools and Predictive Models

The application of chemoinformatics tools and the development of predictive models are crucial for the efficient screening and characterization of chemical compounds, including this compound. These computational approaches enable the prediction of various properties, thereby accelerating research and reducing the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. nih.govresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a property of interest. For phenolic compounds, QSAR models have been developed to predict toxicological endpoints. nih.govjst.go.jp For instance, the toxicity of phenols to organisms like Tetrahymena pyriformis has been modeled using descriptors related to hydrophobicity and the acid dissociation constant. jst.go.jp While a specific QSAR model exclusively for this compound is not documented, its properties can be predicted by including it in a dataset of structurally similar aromatic amines and phenols. insilico.eu The development of such models often involves calculating a wide array of molecular descriptors, including constitutional, topological, and quantum mechanical descriptors. insilico.eu

Machine learning algorithms are increasingly being integrated with QSAR to create more robust and predictive models. nih.gov Methods like Artificial Neural Networks (ANN) have shown superiority over traditional Multiple Linear Regression (MLR) in modeling the non-linear relationships between chemical structures and their biological activities. nih.gov For a compound like this compound, an ANN model could be trained on a dataset of diverse phenolic compounds to predict its potential toxicity or other biological activities. The performance of such models is typically evaluated using statistical metrics like the correlation coefficient (r²) and the root mean square error for training, validation, and prediction sets. nih.gov

Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules, which are then used as descriptors in predictive models. frontiersin.orgnih.gov For example, in studies of fluorinated phenol derivatives, DFT calculations have been used to determine frontier molecular orbital energies (HOMO and LUMO), which are critical for understanding chemical reactivity and stability. frontiersin.orgnih.gov Natural Bond Orbital (NBO) analysis, another computational tool, provides insights into intramolecular interactions, such as hydrogen bonding, which can influence a molecule's conformation and biological activity. frontiersin.orgnih.gov

The development of predictive models also extends to pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict properties like oral bioavailability and metabolic stability. researchgate.netnih.gov For instance, the metabolic stability of related phenolic compounds has been a focus of drug discovery efforts, with computational models helping to guide the design of molecules with improved pharmacokinetic profiles. nih.gov

Interactive data tables can be generated to summarize the types of chemoinformatics tools and their applications relevant to the study of substituted phenols and aromatic amines, providing a framework for the potential evaluation of this compound.

Table 1: Chemoinformatics Tools and Their Applications in Phenolic Compound Analysis

| Tool/Method | Application | Relevant Findings for Phenolic Compounds | Potential Application for this compound |

| QSAR | Prediction of toxicity and biological activity | Toxicity is often correlated with hydrophobicity (log P) and electronic parameters. jst.go.jp | Prediction of potential toxicity, antimicrobial activity, or other biological endpoints. |

| Machine Learning (e.g., ANN) | Development of predictive models for complex, non-linear relationships | ANN models have shown higher predictive accuracy for phenol toxicity compared to linear models. nih.gov | Development of a robust model to predict its biological activity profile based on a large dataset of related compounds. |

| DFT Calculations | Calculation of electronic properties (e.g., HOMO/LUMO energies) | Used to understand the reactivity and electronic structure of fluorinated phenol derivatives. frontiersin.orgnih.gov | Determination of its electronic properties to inform its reactivity and potential interactions with biological targets. |

| NBO Analysis | Analysis of intramolecular interactions | Characterization of intramolecular hydrogen bonds in Schiff bases derived from fluorophenols. frontiersin.orgnih.gov | Investigation of intramolecular hydrogen bonding between the amino, fluoro, and hydroxyl groups. |

| ADMET Prediction Tools | In silico prediction of pharmacokinetic properties | Used to guide the design of compounds with improved metabolic stability and oral bioavailability. nih.govnih.gov | Estimation of its drug-likeness and potential pharmacokinetic profile. |

Environmental and Toxicological Research Mechanistic Focus of Fluorinated Aminophenols

Biotransformation Pathways and Metabolite Profiling

Elucidation of Enzymatic Degradation Mechanisms in Biological Systems

No studies specifically detailing the enzymatic degradation mechanisms of 3-Amino-2-fluorophenol in biological systems could be identified. Research on related compounds, such as other aminophenol isomers, suggests that enzymatic degradation pathways often involve initial oxidation or hydroxylation reactions catalyzed by enzymes like monooxygenases or dioxygenases. However, the influence of the fluorine and amino group positions on the specific enzymes and resultant metabolites for this compound remains uninvestigated.

Studies on Microbial Transformation Pathways in Environmental Compartments

Direct research on the microbial transformation of this compound is scarce. One study on a related compound, 3-fluorophenol (B1196323), indicated that the marine microalga Amphidinium crassum can transform it into 3-fluorophenyl β-D-glucoside through glycosylation. researchgate.net This suggests a potential microbial detoxification pathway for fluorinated phenols. However, it is crucial to note that this study did not involve this compound, and the presence of the amino group could significantly alter the metabolic route.

Mechanistic Toxicology Investigations

Cellular Toxicity Pathways, including Membrane Damage and Oxidative Stress Induction

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation. nih.gov This indicates a potential for membrane damage upon direct contact. However, detailed mechanistic studies elucidating the specific cellular toxicity pathways, including the mechanisms of membrane damage and the induction of oxidative stress by this compound, are not available in the public domain. Research on other aminophenols, particularly p-aminophenol, has shown that oxidative stress plays a significant role in their toxicity, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Investigation of Organ-Specific Mechanistic Lesions (e.g., Nephrotoxicity Mechanisms)

There is no available information on the organ-specific mechanistic lesions, such as nephrotoxicity, caused by this compound. While p-aminophenol is a known nephrotoxin, the specific toxicological profile of this compound has not been characterized.

Elucidation of Genotoxicity and Mutagenicity Mechanisms

Specific data on the genotoxicity and mutagenicity of this compound, including Ames test results or chromosomal aberration assays, are not publicly available. A European Commission report lists 4-amino-3-fluorophenol (B140874), a different isomer, as a category 2 carcinogen. europa.eu Additionally, studies on other nitro- and amino-substituted phenols have shown varied results in mutagenicity assays, but these findings are not directly applicable to this compound. industrialchemicals.gov.au Without dedicated studies, the genotoxic and mutagenic potential and the underlying mechanisms of this compound remain unknown.

Environmental Fate of Fluorinated Aminophenols: Mechanistic Perspectives

Research directly investigating the environmental fate of this compound is limited. Therefore, this section draws upon mechanistic perspectives from studies on structurally analogous compounds, such as fluorophenols, aminophenols, and other halogenated aromatic compounds, to infer its likely behavior in the environment.

Degradation Kinetics and Pathways in Abiotic and Biotic Environmental Matrices

The environmental persistence of fluorinated aminophenols is determined by their susceptibility to abiotic and biotic degradation processes. The strong carbon-fluorine bond generally imparts high stability to these molecules oup.com.

Abiotic Degradation